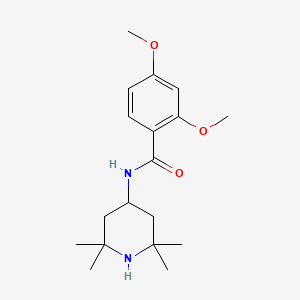![molecular formula C14H16N2O3 B7629328 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid, commonly known as MIAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIAP is a derivative of tryptophan, an essential amino acid, and is known to interact with various biological processes in the body.
Mécanisme D'action
MIAP's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in the body. MIAP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. MIAP has also been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MIAP has been shown to have various biochemical and physiological effects in the body. MIAP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for initiating and maintaining inflammation. MIAP has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MIAP has been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIAP in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. MIAP is also stable under various experimental conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using MIAP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for MIAP research. One potential direction is to further investigate the mechanism of action of MIAP and its interaction with various signaling pathways in the body. Another potential direction is to investigate the potential use of MIAP in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MIAP for therapeutic use.
Méthodes De Synthèse
MIAP can be synthesized by reacting tryptophan with N-(tert-butoxycarbonyl)-2-amino-3-propionylpropanoic acid followed by deprotection of the tert-butoxycarbonyl group. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MIAP has been extensively studied for its potential therapeutic applications in various diseases. MIAP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[2-(1-methylindol-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(14(18)19)15-13(17)7-10-8-16(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLGTPWAYUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)




![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
